molecular formula C20H23F4N3O B12606146 Benzamide, N-[2-(cyclopropylmethyl)-5-(1,1-dimethylethyl)-1,2-dihydro-1-methyl-3H-pyrazol-3-ylidene]-2-fluoro-3-(trifluoromethyl)- CAS No. 887289-02-3

Benzamide, N-[2-(cyclopropylmethyl)-5-(1,1-dimethylethyl)-1,2-dihydro-1-methyl-3H-pyrazol-3-ylidene]-2-fluoro-3-(trifluoromethyl)-

Cat. No.: B12606146
CAS No.: 887289-02-3
M. Wt: 397.4 g/mol
InChI Key: PABOWKPYVAFTRN-UHFFFAOYSA-N
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Description

Benzamide, N-[2-(cyclopropylmethyl)-5-(1,1-dimethylethyl)-1,2-dihydro-1-methyl-3H-pyrazol-3-ylidene]-2-fluoro-3-(trifluoromethyl)- is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a cyclopropylmethyl group, and a pyrazolylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[2-(cyclopropylmethyl)-5-(1,1-dimethylethyl)-1,2-dihydro-1-methyl-3H-pyrazol-3-ylidene]-2-fluoro-3-(trifluoromethyl)- typically involves multiple steps, including the formation of the pyrazole ring, introduction of the trifluoromethyl group, and subsequent functionalization to incorporate the benzamide moiety. Common reagents used in these reactions include trifluoromethylating agents, cyclopropylmethyl halides, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[2-(cyclopropylmethyl)-5-(1,1-dimethylethyl)-1,2-dihydro-1-methyl-3H-pyrazol-3-ylidene]-2-fluoro-3-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Benzamide, N-[2-(cyclopropylmethyl)-5-(1,1-dimethylethyl)-1,2-dihydro-1-methyl-3H-pyrazol-3-ylidene]-2-fluoro-3-(trifluoromethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, N-[2-(cyclopropylmethyl)-5-(1,1-dimethylethyl)-1,2-dihydro-1-methyl-3H-pyrazol-3-ylidene]-2-fluoro-3-(trifluoromethyl)- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group and other functional groups play a crucial role in determining the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-4-((1-methylcyclohexyl)amino)phenyl)acetamide
  • N-(4-(tert-butylamino)phenyl)acetamide
  • N-(1,1-dimethylethyl)-1-Naphthalenamine

Uniqueness

Benzamide, N-[2-(cyclopropylmethyl)-5-(1,1-dimethylethyl)-1,2-dihydro-1-methyl-3H-pyrazol-3-ylidene]-2-fluoro-3-(trifluoromethyl)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

887289-02-3

Molecular Formula

C20H23F4N3O

Molecular Weight

397.4 g/mol

IUPAC Name

N-[5-tert-butyl-2-(cyclopropylmethyl)-1-methylpyrazol-3-ylidene]-2-fluoro-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C20H23F4N3O/c1-19(2,3)15-10-16(27(26(15)4)11-12-8-9-12)25-18(28)13-6-5-7-14(17(13)21)20(22,23)24/h5-7,10,12H,8-9,11H2,1-4H3

InChI Key

PABOWKPYVAFTRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NC(=O)C2=C(C(=CC=C2)C(F)(F)F)F)N(N1C)CC3CC3

Origin of Product

United States

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